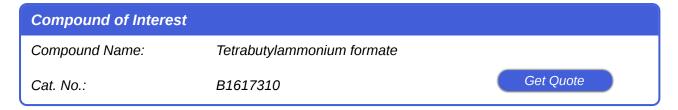


## In-Depth Technical Guide to Tetrabutylammonium Formate (CAS Number: 35733-58-5)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrabutylammonium Formate**, including its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a focus on its role as a phase-transfer catalyst.

#### **Chemical Identity and Descriptors**

**Tetrabutylammonium formate** is a quaternary ammonium salt. Its chemical structure consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, and a formate anion.[1]



Identifier	Value	Reference
CAS Number	35733-58-5	[1]
IUPAC Name	tetrabutylazanium;formate	[1]
Synonyms	N,N,N-Tributyl-1-butanaminium formate	[2]
Molecular Formula	C17H37NO2	[1]
Molecular Weight	287.48 g/mol	[3]
InChI	InChI=1S/C16H36N.CH2O2/c1 -5-9-13-17(14-10-6-2,15-11-7- 3)16-12-8-4;2-1-3/h5-16H2,1- 4H3;1H,(H,2,3)/q+1;/p-1	[1]
InChIKey	SNMZANHSFVMKKA- UHFFFAOYSA-M	[1]
Canonical SMILES	CCCC-INVALID-LINK (CCCC)CCCC.C(=0)[O-]	[1]

#### **Physicochemical Properties**

**Tetrabutylammonium formate** is described as a solid that is highly soluble in water and various organic solvents.[4] The available quantitative data is summarized below. It is important to note that specific experimental values for many properties are not widely reported in the literature, and some of the listed data are computed estimates.



Property	Value	Remarks	Reference
Melting Point	~100 °C	[4]	
Boiling Point	Not available		
Density	Not available	_	
Solubility		_	
Water	Highly Soluble	Qualitative	[4]
Ethanol	Highly Soluble	Qualitative	[4]
Acetone	Highly Soluble	Qualitative	[4]
Chloroform	Highly Soluble	Qualitative	[4]
Topological Polar Surface Area	40.1 Ų	Computed	[1]
Hydrogen Bond Donor Count	0	Computed	[1]
Hydrogen Bond Acceptor Count	2	Computed	[1]
Rotatable Bond Count	12	Computed	[1]

### Synthesis and Characterization Synthesis

**Tetrabutylammonium formate** is typically synthesized via a neutralization reaction between tetrabutylammonium hydroxide and formic acid.[5]

This protocol is adapted from a general procedure for the synthesis of organic ammonium formate salts.[5]

#### Materials:

• Tetrabutylammonium hydroxide (e.g., 40% solution in water)



- Formic acid (e.g., ≥95%)
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Addition funnel
- pH meter or pH indicator strips
- Rotary evaporator

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, place a measured amount of tetrabutylammonium hydroxide solution.
- Cool the flask in an ice bath to manage the exothermic nature of the reaction.
- Slowly add a stoichiometric amount of formic acid dropwise from the addition funnel while stirring continuously.
- Monitor the pH of the reaction mixture. Continue the addition of formic acid until the pH is neutral (pH ≈ 7).
- Once neutralization is complete, remove the ice bath and allow the solution to stir at room temperature for an additional hour to ensure the reaction goes to completion.
- Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove water.
- The crude **Tetrabutylammonium formate** can be further purified by recrystallization, though
  a suitable solvent system would need to be determined experimentally.

Diagram: Synthesis Workflow of **Tetrabutylammonium Formate** 



# Reactants Tetrabutylammonium Hydroxide Process Neutralization Reaction (in Water, with cooling) Work-up (Water Removal via Rotary Evaporation) Product Tetrabutylammonium Formate

#### Synthesis of Tetrabutylammonium Formate

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Caption: A flowchart illustrating the synthesis of **Tetrabutylammonium Formate**.

#### Characterization

Characterization of **Tetrabutylammonium formate** would typically involve spectroscopic and chromatographic techniques to confirm its identity and purity. While specific data for this compound is not readily available in the cited literature, the following outlines the expected methodologies.

• ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrabutylammonium cation and the formate anion. The butyl groups would exhibit multiplets corresponding to the methyl and methylene protons. The formate proton would appear as a singlet at a distinct chemical shift.



• 13C NMR: The carbon NMR spectrum would show signals for the four distinct carbon atoms of the butyl groups and a signal for the carboxyl carbon of the formate anion.

An HPLC method could be developed to assess the purity of **Tetrabutylammonium formate**. A reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) would be a suitable starting point.[6][7] Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.[7]

Mass spectrometry would be used to confirm the molecular weight of the cation and anion. Electrospray ionization (ESI) in positive ion mode would show a peak corresponding to the tetrabutylammonium cation ( $[C_{16}H_{36}N]^+$ ) at m/z 242.46. In negative ion mode, a peak for the formate anion ( $[CHO_2]^-$ ) at m/z 45.00 would be observed.

#### **Applications in Organic Synthesis**

The primary application of **Tetrabutylammonium formate** is as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[8][9] The tetrabutylammonium cation forms a lipophilic ion pair with an anion from one phase, transporting it into the other phase where the reaction occurs.[9]

#### **Alkylation Reactions**

Tetrabutylammonium salts are effective catalysts for alkylation reactions.[8] The following is a representative protocol for the alkylation of an active methylene compound using a tetrabutylammonium salt as a phase-transfer catalyst, adapted from a procedure using tetrabutylammonium bromide.[8]

#### Materials:

- Hydantoin substrate
- Alkylating agent (e.g., benzyl bromide)
- Tetrabutylammonium formate



- Potassium hydroxide solution (e.g., 50% w/w in water)
- Toluene
- Dichloromethane
- Deionized water

#### Procedure:

- In a round-bottom flask, dissolve the hydantoin substrate (1 equivalent) and a catalytic amount of **Tetrabutylammonium formate** (e.g., 2 mol%) in toluene.
- Add the aqueous potassium hydroxide solution.
- To the vigorously stirred biphasic mixture, add the alkylating agent (e.g., 1.2-1.5 equivalents).
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel or recrystallization.

#### **Esterification Reactions**

Tetrabutylammonium salts can also catalyze esterification reactions, particularly the reaction between a carboxylate salt and an alkyl halide.[10]

This is a general protocol for solid-liquid phase-transfer catalyzed esterification.[11]

#### Materials:

Carboxylic acid



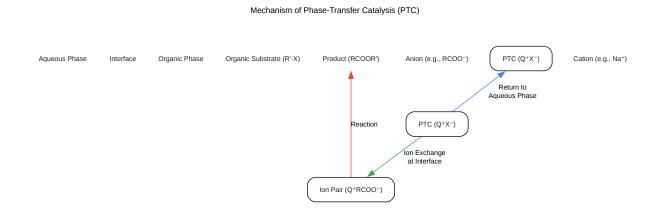
- · Sodium or potassium carbonate
- Alkyl halide (e.g., 1-bromobutane)
- Tetrabutylammonium formate
- Anhydrous aprotic solvent (e.g., toluene or acetonitrile)

#### Procedure:

- To a stirred suspension of the carboxylic acid and an excess of solid sodium or potassium carbonate in the chosen solvent, add a catalytic amount of **Tetrabutylammonium formate** (e.g., 5-10 mol%).
- Add the alkyl halide to the mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- · Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting ester by distillation or column chromatography.

Diagram: Mechanism of Phase-Transfer Catalysis





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Caption: The catalytic cycle of a phase-transfer catalyst.

#### **Safety and Toxicology**

Detailed toxicological data specifically for **Tetrabutylammonium formate** is not readily available in the searched literature. The safety information provided is based on general knowledge of quaternary ammonium salts and related compounds.



Hazard Category	Information	Reference
Acute Toxicity	Specific LD50 data for Tetrabutylammonium formate is not available. For comparison, the acute oral LD50 for ammonium formate in mice is 2250 mg/kg. Quaternary ammonium salts, in general, can be toxic if ingested.	[12]
Skin Corrosion/Irritation	May cause skin irritation.	[13]
Eye Damage/Irritation	ye Damage/Irritation  May cause serious eye irritation.	
Respiratory Sensitization  May cause respiratory irritation upon inhalation of dust.		[13]

#### **Handling Precautions:**

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.

#### **Storage and Stability**

**Tetrabutylammonium formate** should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents and strong acids.[4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Users should consult the SDS for detailed safety



information before handling this chemical. The experimental protocols provided are illustrative and may require optimization for specific applications.

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#### References

- 1. Tetrabutylammonium formate | C17H37NO2 | CID 118866 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 35733-58-5 | Tetrabutylammonium formate | Ambeed.com [ambeed.com]
- 5. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Tetrabutylammonium Formate (CAS Number: 35733-58-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617310#cas-number-35733-58-5-characterization-and-data]

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